molecular formula C25H20BrN3O4 B308267 2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE

2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE

Cat. No.: B308267
M. Wt: 506.3 g/mol
InChI Key: HULZABRTPFNDRY-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique structure, which includes a bromo, methoxy, and pyrazolylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the formation of a phenoxy intermediate through the reaction of 2-bromo-6-methoxyphenol with an appropriate acylating agent.

    Introduction of the Pyrazolylidene Group: The phenoxy intermediate is then reacted with a pyrazole derivative under specific conditions to introduce the pyrazolylidene group.

    Final Coupling: The final step involves coupling the intermediate with acetamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolylidene and phenoxy moieties.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce corresponding acids or amines.

Scientific Research Applications

2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: Compounds such as 2-[2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy]acetamide share structural similarities.

    Pyrazole Derivatives: Compounds containing the pyrazole moiety, such as 2-{2-bromo-6-methoxy-4-[(Z)-(methoxyimino)methyl]phenoxy}acetate, are also similar.

Uniqueness

The uniqueness of 2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20BrN3O4

Molecular Weight

506.3 g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C25H20BrN3O4/c1-32-21-14-16(13-20(26)24(21)33-15-22(27)30)12-19-23(17-8-4-2-5-9-17)28-29(25(19)31)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H2,27,30)/b19-12-

InChI Key

HULZABRTPFNDRY-UNOMPAQXSA-N

SMILES

COC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Br)OCC(=O)N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Br)OCC(=O)N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Br)OCC(=O)N

Origin of Product

United States

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